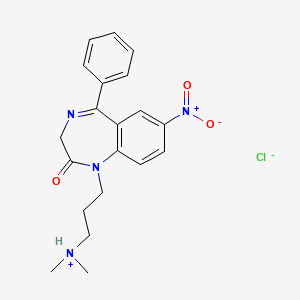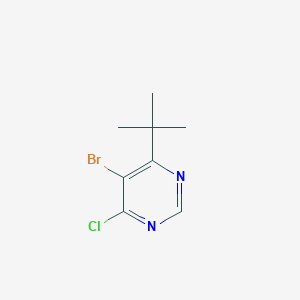
5-Bromo-4-tert-butyl-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-tert-butyl-6-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C8H10BrClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-tert-butyl-6-chloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 4-tert-butyl-6-chloropyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-tert-butyl-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-4-tert-butyl-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-tert-butyl-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloropyrimidine: Lacks the tert-butyl group, which can affect its reactivity and applications.
4-tert-butyl-6-chloropyrimidine: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-chloropyrimidine:
Uniqueness
5-Bromo-4-tert-butyl-6-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as the tert-butyl group. This combination of substituents provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
3438-54-8 |
|---|---|
Formule moléculaire |
C8H10BrClN2 |
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
5-bromo-4-tert-butyl-6-chloropyrimidine |
InChI |
InChI=1S/C8H10BrClN2/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3 |
Clé InChI |
ABVPCZAIJPVCKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NC=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


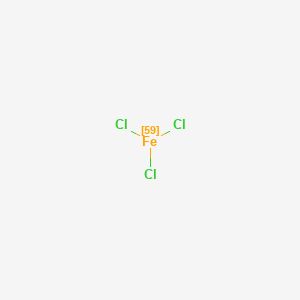
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
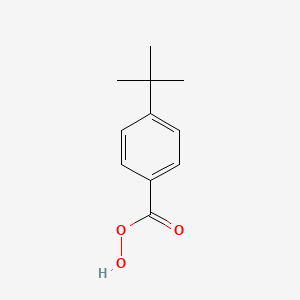
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

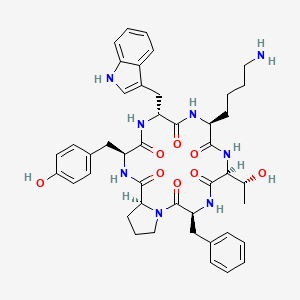
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
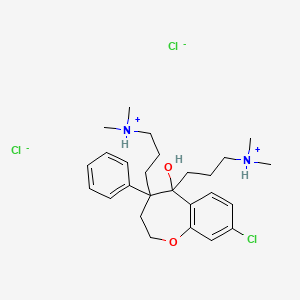
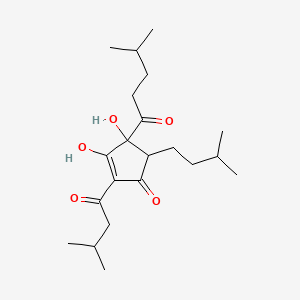
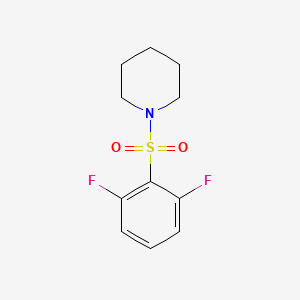

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
